molecular formula C32H33N3O3S B12043503 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12043503
M. Wt: 539.7 g/mol
InChI Key: DINHUIMGKQIYMY-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline carboxamides. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-chloro-1-octylquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Scientific Research Applications

2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, it can interact with cell membrane receptors, altering signal transduction pathways .

Properties

Molecular Formula

C32H33N3O3S

Molecular Weight

539.7 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C32H33N3O3S/c1-3-4-5-6-7-10-19-35-26-12-9-8-11-24(26)29(36)28(32(35)38)30(37)33-23-16-14-22(15-17-23)31-34-25-18-13-21(2)20-27(25)39-31/h8-9,11-18,20,36H,3-7,10,19H2,1-2H3,(H,33,37)

InChI Key

DINHUIMGKQIYMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

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